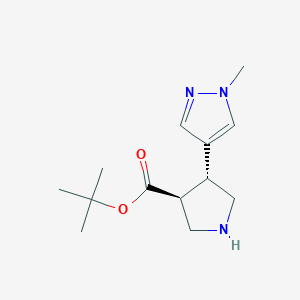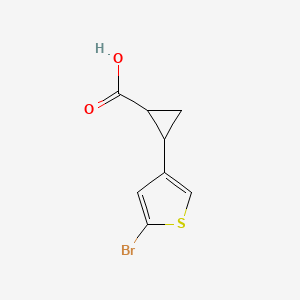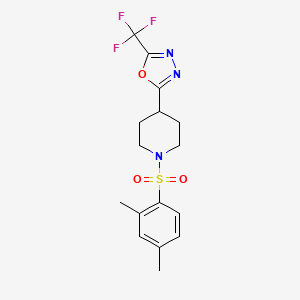![molecular formula C10H17N3O B2941492 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1241247-18-6](/img/structure/B2941492.png)
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing 1,2,4-oxadiazoles. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the piperidine and 1,2,4-oxadiazole rings. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .
科学的研究の応用
Antimicrobial Activity
One of the prominent scientific research applications of compounds related to 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves their synthesis for antimicrobial purposes. Studies have shown that derivatives containing the piperidine or pyrrolidine ring, specifically those with 1,2,4-oxadiazole derivatives, exhibit significant antimicrobial activity. A structure-activity study of these compounds revealed a correlation between their chemical structure and antimicrobial effectiveness, suggesting potential for therapeutic application in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Agents
Another area of research focuses on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are evaluated as potential anticancer agents. These compounds have demonstrated promising results in vitro, with certain derivatives exhibiting strong anticancer properties relative to established chemotherapeutic agents. This suggests that the structural framework of this compound could be beneficial in the development of new anticancer medications (Rehman et al., 2018).
Antibacterial Studies
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has also demonstrated moderate to significant antibacterial activity. These studies contribute to understanding the potential of such compounds in treating bacterial infections, providing a foundation for further exploration into their use as antibacterial agents (Khalid et al., 2016).
Tubulin Inhibitors and Antiproliferative Agents
A novel chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors. These compounds have shown significant potency in antiproliferative assays, suggesting their utility as potential cancer therapeutics. Their action as tubulin inhibitors, confirmed through biochemical assays, indicates a promising direction for the development of new cancer treatments (Krasavin et al., 2014).
作用機序
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles, a key component of this compound, are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic focuses, including cancer therapy and treatment of age-related diseases . They may affect the pathways related to these conditions.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could influence these properties, as oxadiazoles are known to possess hydrogen bond acceptor properties , which could impact their bioavailability.
Result of Action
Given the anti-infective and anti-cancer activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have similar effects.
特性
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDHFTWQKQELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


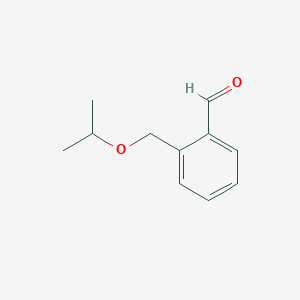
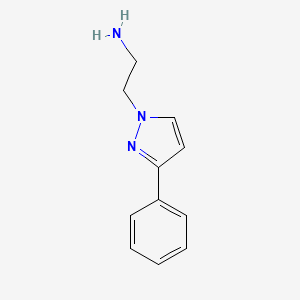
![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)
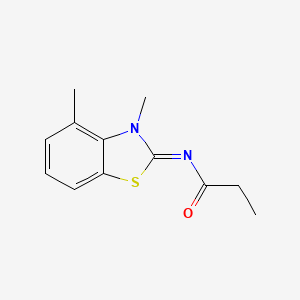

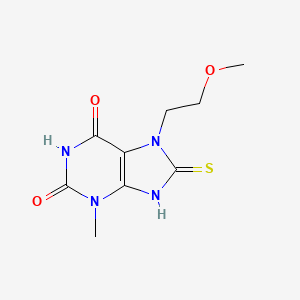
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)
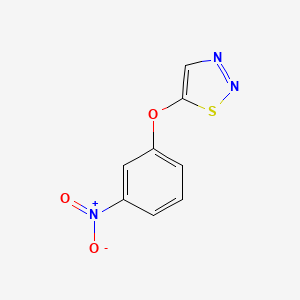
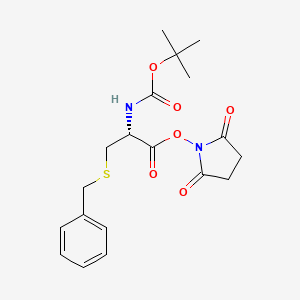
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)
